REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]3[C:16]=2[CH2:17][C:18](=[N:20][OH:21])[NH2:19])=[CH:4][CH:3]=1.Cl[C:23](=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]3[C:16]=2[CH2:17][C:18]2[N:19]=[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[O:21][N:20]=2)=[CH:4][CH:3]=1
|
Name
|
2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N′-hydroxyacetimidamide
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CC(N)=NO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
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Name
|
petroleum acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
kept stirring for 1.0 H, D
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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(100.0 mmol, 8.1 mL) was added in one portion
|
Type
|
CUSTOM
|
Details
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to slowly rise up to r.t.
|
Type
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TEMPERATURE
|
Details
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heated to 80 C for another 2 hs
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the brown residue, which
|
Type
|
CONCENTRATION
|
Details
|
The acetone portion was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the solid, which
|
Type
|
WASH
|
Details
|
was washed with acetone for 3 times
|
Type
|
CUSTOM
|
Details
|
to obtain the product, 18.0 g (58.0%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CC1=NOC(=N1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |